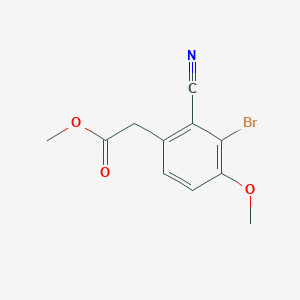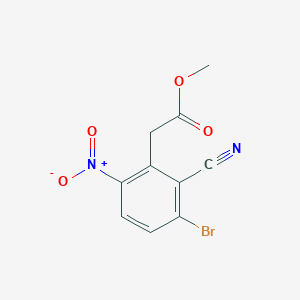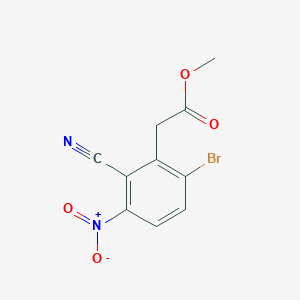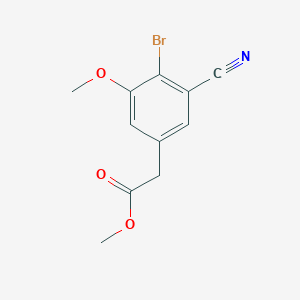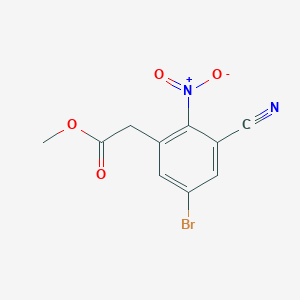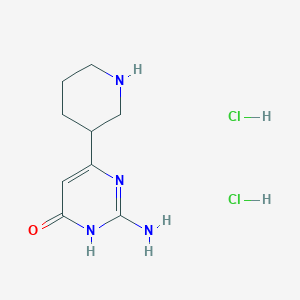
2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride
Vue d'ensemble
Description
2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride (2APPD-Cl) is a compound of interest in the scientific world due to its various biochemical and physiological effects. It has been studied extensively in the laboratory setting to determine its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- A study explored the microwave-assisted synthesis of new compounds including derivatives of piperidine containing pyrimidine, which exhibited significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Key Intermediate in Potent Inhibitors
- Another research described the practical synthesis of a compound related to "2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride," which serves as a key intermediate in the preparation of potent deoxycytidine kinase inhibitors (Zhang et al., 2009).
Antimicrobial Agents
- The synthesis of certain 2-piperidinomethylamino pyrimidine derivatives was carried out, demonstrating their potential as antimicrobial agents (Imran, Alam, & Abida, 2016).
Structural Studies
- Structural and electronic properties of anticonvulsant drugs containing similar structural features were analyzed, providing insights into their potential therapeutic applications (Georges et al., 1989).
Molecular Docking and Antimicrobial Activity
- Synthesis, characterization, and antimicrobial activity screening of pyrimidine carbonitrile derivatives were conducted, along with a molecular docking study to understand their interactions at the molecular level (Bhat & Begum, 2021).
Anti-angiogenic and DNA Cleavage Studies
- Novel derivatives were synthesized and evaluated for their anti-angiogenic effects and DNA cleavage abilities, indicating their potential as anticancer agents (Kambappa et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
The compound interacts with its target, PKB, in an ATP-competitive manner . It inhibits PKB with nanomolar potency and exhibits up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM . It also induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Analyse Biochimique
Biochemical Properties
2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of protein kinase B (PKB or Akt), a key enzyme in intracellular signaling pathways that regulate cell growth and survival . This inhibition occurs through binding interactions with the enzyme, leading to changes in its conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting protein kinase B, it can affect the PI3K-Akt signaling pathway, which is crucial for cell proliferation and survival . This modulation can lead to changes in gene expression and metabolic activity, impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an ATP-competitive inhibitor of protein kinase B, binding to the enzyme’s active site and preventing ATP from binding . This inhibition disrupts the enzyme’s activity, leading to downstream effects on cell signaling and function. Additionally, it may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of protein kinase B, resulting in prolonged effects on cellular function and signaling pathways.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits protein kinase B without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including disruptions in cellular metabolism and function. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its inhibition of protein kinase B affects the PI3K-Akt signaling pathway, which plays a critical role in cellular metabolism . This interaction can alter metabolic flux and metabolite levels, impacting overall cellular energy balance and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . For instance, its binding to protein kinase B can facilitate its transport to specific cellular compartments where the enzyme is active.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that it interacts with its target biomolecules, such as protein kinase B, in the appropriate cellular context, enhancing its efficacy and specificity.
Propriétés
IUPAC Name |
2-amino-4-piperidin-3-yl-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-9-12-7(4-8(14)13-9)6-2-1-3-11-5-6;;/h4,6,11H,1-3,5H2,(H3,10,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWVSCPEZJBRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=O)NC(=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



